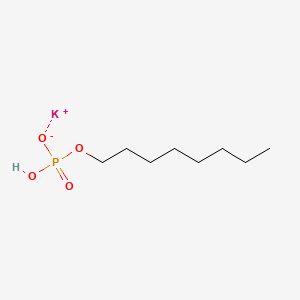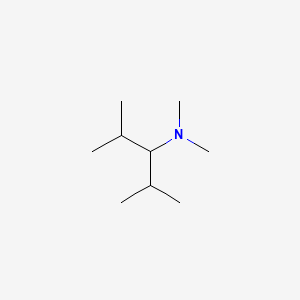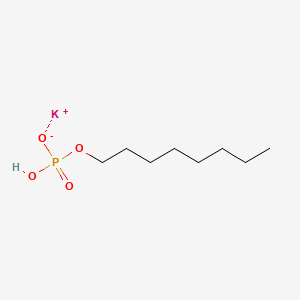
Phenylenebismethylene bismethacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylenebismethylene bismethacrylate is an organic compound with the molecular formula C16H18O4. It is a derivative of methacrylic acid and is characterized by the presence of two methacrylate groups attached to a phenylenebismethylene backbone. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenylenebismethylene bismethacrylate can be synthesized through a multi-step process involving the reaction of methacrylic acid with phenylenebismethylene. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, methacrylic acid and phenylenebismethylene, are mixed in a reactor along with a suitable catalyst. The reaction mixture is heated to a specific temperature and maintained under constant stirring to ensure complete conversion. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylenebismethylene bismethacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methacrylate groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the methacrylate groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, aminated, and alkylated compounds.
Applications De Recherche Scientifique
Phenylenebismethylene bismethacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of dental materials and medical adhesives.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties.
Mécanisme D'action
The mechanism of action of phenylenebismethylene bismethacrylate involves its ability to undergo polymerization reactions. The methacrylate groups can form cross-linked networks, providing structural integrity and stability to the resulting materials. The molecular targets and pathways involved in these reactions include the formation of free radicals and the subsequent propagation of polymer chains.
Comparaison Avec Des Composés Similaires
Phenylenebismethylene bismethacrylate can be compared with other similar compounds, such as:
Bisphenol A dimethacrylate: Similar in structure but with different mechanical properties.
Ethylene glycol dimethacrylate: Used in similar applications but with varying degrees of flexibility and strength.
Triethylene glycol dimethacrylate: Offers different polymerization characteristics and is used in different industrial applications.
This compound stands out due to its unique combination of rigidity and flexibility, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
58573-51-6 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
[2-(2-methylprop-2-enoyloxymethyl)phenyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H18O4/c1-11(2)15(17)19-9-13-7-5-6-8-14(13)10-20-16(18)12(3)4/h5-8H,1,3,9-10H2,2,4H3 |
Clé InChI |
PSKGPIXYJDYNDB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC1=CC=CC=C1COC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















